Sodium Tartrate

Description

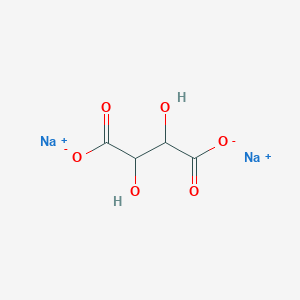

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHAJAZNSDZJO-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1028021, DTXSID2057861 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |

| Details | MSDS | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | MSDS | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

868-18-8, 51307-92-7, 6106-24-7 | |

| Record name | Sodium tartrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (+/-)-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051307927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTO9JB4MDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM (±)-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT27AD907 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques for Sodium Tartrate

Controlled Crystallization Processes from Aqueous Solutions

The crystallization of sodium tartrate from aqueous solutions is a critical step in its purification and in obtaining crystals with desired physical properties. The process is influenced by several factors, including supersaturation, temperature, pH, and the presence of impurities.

Controlled crystallization is often achieved by carefully managing the cooling rate of a saturated solution or by the gradual evaporation of the solvent. For instance, in the preparation of sodium potassium tartrate, a related double salt, the filtrate is evaporated to a specific concentration (42 °Bé at 100 °C) and then cooled slowly to facilitate the formation of crystals. wikipedia.orgatamanchemicals.com This slow cooling process allows for the growth of larger and more uniform crystals.

The solubility of tartrate salts is highly dependent on temperature, which is a key parameter in crystallization. For example, the solubility of potassium this compound in water increases significantly with temperature. sciencemadness.org This property is exploited in fractional crystallization, a technique that can be used to separate different tartrate salts or to purify the desired product from soluble impurities.

The pH of the aqueous solution also plays a crucial role. The synthesis of sodium potassium tartrate involves basifying the solution to a pH of 8 with sodium hydroxide (B78521). wikipedia.orgatamanchemicals.com This adjustment ensures the complete neutralization of tartaric acid and promotes the formation of the desired salt.

Furthermore, the presence of other ions can influence the crystallization process. In the preparation of tartrate double salts, the stoichiometry of the different cations is crucial. For example, to obtain sodium potassium tartrate, a stoichiometric mixture of sodium and potassium hydroxides is reacted with tartaric acid. echemi.com

Table 1: Factors Influencing this compound Crystallization

| Parameter | Effect on Crystallization | Research Findings |

|---|---|---|

| Cooling Rate | Slower cooling generally leads to larger, more well-defined crystals. | Slow cooling of a concentrated filtrate is a standard procedure in the production of Rochelle salt (sodium potassium tartrate). wikipedia.orgatamanchemicals.com |

| pH | Affects the form of the tartrate ion in solution and the solubility of the salt. | A pH of 8 is used in the synthesis of sodium potassium tartrate to ensure complete salt formation. wikipedia.orgatamanchemicals.com |

| Solvent Evaporation | Gradual evaporation increases the concentration, leading to supersaturation and crystal formation. | Evaporation is a key step to concentrate the solution before crystallization. atamanchemicals.comvedantu.com |

| Presence of Other Ions | Can lead to the formation of double salts or influence crystal habit. | Stoichiometric control is necessary for the synthesis of double salts like sodium potassium tartrate. echemi.com |

Derivatization and Salt Formation Strategies

The primary method for preparing this compound is through the neutralization of tartaric acid with a sodium base, such as sodium hydroxide or sodium carbonate. This acid-base reaction is a classic example of salt formation. The stoichiometry of the reaction is critical to ensure complete neutralization and to obtain the desired product in high purity.

A common starting material for the synthesis of related tartrate salts is tartar, which has a minimum tartaric acid content of 68%. wikipedia.orgatamanchemicals.com This raw material is dissolved in water and then treated with a hot saturated solution of sodium hydroxide. wikipedia.orgatamanchemicals.com The resulting solution is often decolorized with activated charcoal and filtered to remove impurities before crystallization. wikipedia.orgatamanchemicals.com

Another strategy involves the use of potassium bitartrate (B1229483) (cream of tartar), a byproduct of the wine industry, which is reacted with sodium carbonate to produce sodium potassium tartrate. vedantu.combyjus.com This method highlights the use of readily available starting materials.

Furthermore, chiral resolution of racemic mixtures can be achieved through the formation of diastereomeric salts. This technique, pioneered by Louis Pasteur, involves reacting a racemic mixture with a chiral resolving agent, such as an optically active amine or acid. wikipedia.org For example, racemic tartaric acid can be resolved using an optically active base like (+)-cinchotoxine. wikipedia.org Similarly, tartaric acid itself is used as a resolving agent for racemic amines. orgsyn.org The resulting diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org

The synthesis of racemic tartaric acid, a precursor for racemic this compound, can be achieved through methods like the catalytic hydroxylation of maleic acid with hydrogen peroxide in the presence of a tungsten catalyst. pw.edu.pl Racemization of d-tartaric acid can also be accomplished by boiling it in a sodium hydroxide solution. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical syntheses to reduce environmental impact and improve sustainability. In the context of this compound synthesis, several aspects align with these principles.

One of the core principles of green chemistry is the use of renewable feedstocks. The use of tartar and cream of tartar, byproducts of the wine industry, as starting materials for tartrate synthesis is a prime example of utilizing a renewable resource. atamanchemicals.comvedantu.comnovarina.it

Another key principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org The direct neutralization of tartaric acid with sodium hydroxide to form this compound and water is a reaction with high atom economy.

The use of safer solvents is also a cornerstone of green chemistry. acs.org Water is the primary solvent used in the synthesis and crystallization of this compound, which is a non-toxic and environmentally benign solvent. researchgate.net

Furthermore, the reduction of derivatives and unnecessary process steps is encouraged. acs.org Direct synthesis from tartaric acid avoids complex protection and deprotection steps. The use of catalysts, where applicable, can also contribute to greener processes by enabling reactions to occur under milder conditions and with higher efficiency. For instance, the synthesis of racemic tartaric acid from maleic acid utilizes a tungsten catalyst. pw.edu.pl

Efforts in green chemistry also focus on designing energy-efficient processes. While heating is often required to dissolve reactants and evaporate solvents, optimizing these steps can reduce energy consumption.

Finally, the use of this compound itself in certain applications can be considered a green practice. For example, it has been explored as a component in developing more environmentally friendly post-membrane preparation crosslinking methods. mdpi.com

Table 2: Application of Green Chemistry Principles in this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Use of Renewable Feedstocks | Utilization of tartar and cream of tartar from the wine industry. atamanchemicals.comvedantu.comnovarina.it |

| Atom Economy | High atom economy in the direct neutralization of tartaric acid. acs.org |

| Safer Solvents | Predominant use of water as a solvent. researchgate.net |

| Catalysis | Use of catalysts in the synthesis of precursors like racemic tartaric acid. pw.edu.pl |

| Design for Energy Efficiency | Potential for optimization of heating and evaporation steps. |

| Reduce Derivatives | Direct synthesis avoids complex functional group manipulations. acs.org |

Crystallographic Characterization and Solid State Investigations of Sodium Tartrate

Polymorphism and Crystal Structures of Sodium Tartrate and its Hydrates

The crystallographic landscape of this compound is marked by the existence of various polymorphic and hydrated forms, each with distinct structural characteristics. These variations arise from different arrangements of tartrate ions, sodium cations, and water molecules within the crystal lattice.

Monobasic this compound monohydrate (NaHC₄H₄O₆·H₂O) has been the subject of detailed crystallographic studies to elucidate its atomic arrangement. Crystals of a polymorphic modification of this compound have been successfully grown in a metasilicate (B1246114) gel, allowing for their atomic structure to be solved using X-ray diffraction. researchgate.netosti.gov The structure of this compound comprises a network polymer where all tartrate oxygen atoms, with the exception of the protonated carboxyl oxygen, are involved in bonding to four separate sodium centers. researchgate.net The water molecule plays a crucial role in completing a distorted bi-face capped trigonal prismatic eight-coordination around the sodium ion and participates in several hydrogen-bonding interactions. researchgate.net

There is evidence in the literature for at least two polymorphous modifications of monobasic this compound monohydrate crystals: a monoclinic form and an orthorhombic form. researchgate.net The interatomic distances in the coordination polyhedron of the sodium ion in one of the studied structures range from 2.3804(9) to 2.6162(10) Å. researchgate.net This organometallic compound is also noted for its nonlinear optical properties. sigmaaldrich.com

A study investigating the effect of pressure on this compound monohydrate revealed that both racemic polymorphs, α-dl-NaTa·H₂O and β-dl-NaTa·H₂O, are less dense than their enantiomers. acs.orgresearchgate.netnih.gov The structure of the enantiomeric d-NaTa·H₂O is triclinic with a space group of P1. researchgate.net In contrast, the racemic α-dl-NaTa·H₂O polymorph is monoclinic with a space group of P2/c. researchgate.net

Table 1: Crystallographic Data for a Polymorph of Monobasic this compound Monohydrate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9723(2) |

| b (Å) | 7.1457(1) |

| c (Å) | 12.0186(2) |

| β (°) | 119.571(1) |

Sodium potassium tartrate tetrahydrate (NaKC₄H₄O₆·4H₂O), famously known as Rochelle salt, is a double salt of tartaric acid with a well-documented crystal structure. royalsocietypublishing.orgscispace.comwikipedia.org It was one of the first materials discovered to exhibit piezoelectricity. wikipedia.org The complete crystal structure has been determined using Fourier and Patterson methods. royalsocietypublishing.orgscispace.com

Rochelle salt crystallizes in the orthorhombic system. researchgate.net The unit cell contains four molecules of NaKC₄H₄O₆·4H₂O. researchgate.net The structure is characterized by layers of cations, with sodium ions in general positions and potassium ions in two different special positions. researchgate.net The sodium ions are coordinated to two carboxyl oxygens, a hydroxyl group, and three water molecules. researchgate.net One set of potassium ions (K1) is surrounded by two carboxyl oxygens and two water molecules, while the other set (K2) is coordinated with two carboxyl oxygens, two hydroxyl groups, and four water molecules. researchgate.net The tartrate ions themselves are described as kinked carbon chains lying in two planes that are perpendicular to each other. researchgate.net

Neutron diffraction studies have been particularly valuable in determining the positions of hydrogen atoms, which is difficult with X-rays. iaea.orgjps.or.jposti.gov These studies have been conducted on deuterated Rochelle salt to refine the crystal structure in its paraelectric phases. iaea.orgtandfonline.comtandfonline.com The results from neutron diffraction have provided insights into the role of hydrogen (or deuterium) bonding in the ferroelectric properties of the material. iaea.orgjps.or.jp At high temperatures (40°C), the structure shows significant anisotropic thermal motion of certain deuterium (B1214612) atoms, which is less pronounced at low temperatures (-195°C). tandfonline.comtandfonline.com A split-atom model has been used to better refine these anisotropies. tandfonline.comtandfonline.com

Table 2: Crystallographic Data for Sodium Potassium Tartrate Tetrahydrate (Rochelle Salt)

| Parameter | Value |

| Chemical Formula | NaKC₄H₄O₆·4H₂O |

| Crystal System | Orthorhombic |

| Common Name | Rochelle Salt, Seignette Salt |

| Key Property | Piezoelectricity, Ferroelectricity |

Hydrogen Bonding Networks and Intermolecular Interactions in Tartrate Crystals

Hydrogen bonding and other intermolecular interactions are fundamental to the structure and properties of tartrate crystals. In sodium potassium tartrate tetrahydrate (Rochelle salt), the tartrate molecules are linked to the sodium and potassium atoms both directly and through the medium of water molecules. royalsocietypublishing.org The crystal structure features infinite helical chains of O–H···O hydrogen bonds between the water of crystallization molecules and the oxygen atoms of the tartrate anions. researchgate.net

Neutron diffraction studies have been crucial for understanding the hydrogen-bonding network. iaea.orgjps.or.jp In deuterated Rochelle salt, the positions of the deuterium atoms involved in hydrogen bonds have been determined, leading to a disordered model for the paraelectric phases and a proposed order-disorder model for the structural phase transition. iaea.org Studies on other tartrate-containing crystals, such as DL-histidine DL-tartrate, also reveal complex three-dimensional hydrogen-bond networks where tartrate anions link chains of other molecules. iucr.orgresearchgate.net In 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, the hydrogen tartrate anions and water molecules form an intricate two-dimensional O—H⋯O hydrogen-bond network. iucr.org

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering principles are implicitly applied in the study of this compound systems, particularly in understanding how intermolecular forces direct the assembly of molecules into a crystalline solid. The formation of specific polymorphs and hydrates of this compound is a direct consequence of the interplay between the coordination preferences of the sodium ion, the geometry and hydrogen-bonding capabilities of the tartrate anion, and the role of water molecules.

The study of different tartrate salts demonstrates how chirality can influence crystal packing and hydration. For instance, the structure of DL-histidine DL-tartrate shows discrete single-enantiomer chains of histidine linked by a racemic pair of tartrate molecules through hydrogen bonds. iucr.org This illustrates the principle of using specific intermolecular interactions to build up complex supramolecular architectures.

Furthermore, potassium this compound tetrahydrate is widely used in protein crystallization. wikipedia.orgchemicalbook.comscbt.com It acts as a precipitant, providing the necessary ionic strength and pH conditions to induce the formation of well-ordered protein crystals. chemicalbook.com Its ability to form complex structures and interact with protein molecules helps to stabilize the crystal lattice and promote crystal growth, a key application of crystal engineering principles in biotechnology. chemicalbook.com

High-Pressure Crystallization Studies of Tartrate Enantiomers

High-pressure crystallization has been explored as a method for resolving enantiomers from racemates, particularly for systems that defy Wallach's rule, where the racemic form is less dense than the enantiomers. acs.orgresearchgate.netnih.gov this compound monohydrate is a notable example of such a system. acs.orgresearchgate.net

Investigations into the effect of high pressure on this compound monohydrate have shown that while high-density enantiomorphs are expected to separate spontaneously under pressure according to the mobile-equilibrium principle, the situation is more complex. acs.orgresearchgate.netnih.gov Despite the enantiomer of this compound monohydrate being denser, the racemate continues to preferentially crystallize even at high pressures (up to 1.41 GPa for the α-polymorph and 1.10 GPa for the β-polymorph). nih.gov The pressure dependence of the Gibbs free energy has been analyzed to explain this preferential crystallization of the mixed enantiomers. acs.orgresearchgate.net Calculations have shown that the tartrate conformer in the racemic polymorphs is significantly more stable than in the enantiomer, and this energy difference increases with pressure. acs.orgnih.gov

Coordination Chemistry and Complexation Behavior of Tartrate Ligands

Formation of Metal-Tartrate Complexes with Divalent Cations (M(II) = Mn, Fe, Co, Ni, Cu, Zn)

Tartrate anions form well-defined complexes with numerous divalent transition metal ions. The coordination typically involves the carboxylate groups and, in many cases, the α-hydroxyl groups, leading to the formation of stable chelate rings. The stoichiometry and structure of these complexes can be influenced by factors such as pH, temperature, and the molar ratio of metal to ligand.

Manganese (Mn(II)): Manganese(II) forms a neutral tartrate hydrate (B1144303) complex. researchgate.net Studies have shown that in the presence of other potential ligands, tartrate can exhibit preferential coordination with Mn(II). researchgate.net The synthesis of manganese(II)-L-tartrate can be achieved through a reactive crystallization method by mixing aqueous solutions of a manganese(II) salt with L-tartaric acid. nih.gov

Iron (Fe(II)/Fe(III)): While information on Fe(II)-tartrate complexes is less common than for Fe(III), it is known that iron ions, in general, form complexes with tartrate. researchgate.net The interaction of tannic acid with Fe(II) has been studied, indicating complex formation. researchgate.net Fe(III) forms well-characterized tartrate complexes, and it is reasonable to infer that Fe(II) also engages in similar coordination, although the stability and structure may differ due to the change in oxidation state and ionic radius.

Cobalt (Co(II)): Cobalt(II) readily forms complexes with tartrate. The initial step in some catalytic oxidations involving cobalt and tartrate is the formation of a Co(II)-tartrate coordination compound. cbpbu.ac.in This pink Co(II) complex can then be oxidized to a green Co(III) complex. cbpbu.ac.in The structure of cobalt(II)-tartrate can be a 2D polymeric network. nih.gov Synthesis of cobalt(II)-tartrate hydrate coordination polymers has been achieved from aqueous solutions, resulting in crystals where both octahedral cobalt centers are surrounded by six oxygen atoms from tartrate and water molecules. mdpi.com

Nickel (Ni(II)): Nickel(II) forms a variety of tartrate complexes, which generally appear as green crystalline solids. researchgate.net The tartrate ligand acts as a multidentate chelating agent, forming stable five- or six-membered rings with nickel ions. researchgate.net The resulting structures can be mononuclear or polynuclear with octahedral geometry around the Ni(II) center. researchgate.net The synthesis typically involves the reaction of a Ni(II) salt with tartaric acid or a tartrate salt in an aqueous solution. researchgate.net The crystal structure of a dinuclear hydrated nickel(II) tartrate complex reveals that each Ni(II) atom is six-coordinated by oxygen atoms from two tartrate units and two water molecules.

Copper (Cu(II)): The complexation of copper(II) with tartrate is famously utilized in Fehling's solution, where a deep blue bis(tartrato)cuprate(II) complex is formed. This complex is stable in alkaline solutions and is a key reagent for testing for aldehydes. The tartrate ligand chelates the Cu(II) ion, preventing the precipitation of copper(II) hydroxide (B78521).

Zinc (Zn(II)): Zinc(II) forms tartrate complexes that have been synthesized and structurally characterized. A dinuclear hydrated zinc(II) tartrate complex has been prepared via a solid-state reaction, where each zinc atom is six-coordinated by oxygen atoms from two tartrate dianions and two water molecules. In this structure, the tartrate dianions bridge the two Zn(II) ions. The preparation of zinc tartrate can also be achieved by reacting sodium tartrate with zinc sulfate (B86663).

The stability of these divalent metal-tartrate complexes varies, and their formation constants have been determined potentiometrically.

| Metal Ion (M(II)) | log K₁ |

|---|---|

| Mn(II) | 3.15 |

| Co(II) | 3.57 |

| Ni(II) | 3.90 |

| Cu(II) | 4.33 |

| Zn(II) | 3.68 |

Chelation Dynamics and Ligand Exchange Mechanisms in Solution

The interaction between a metal ion and a chelating ligand like tartrate in solution is a dynamic process governed by the rates of formation and dissociation of the complex. Ligand exchange reactions in metal complexes can proceed through a spectrum of mechanisms, broadly classified as dissociative (D), associative (A), and interchange (I).

In a dissociative mechanism , a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Conversely, in an associative mechanism , the incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate, from which the leaving group then departs. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate. This can be further divided into associative interchange (Iₐ) and dissociative interchange (Iⲁ).

While these general mechanisms are well-established, specific kinetic data and detailed mechanistic studies for ligand exchange on tartrate complexes with the aforementioned divalent cations are not extensively available in the literature. However, some general principles can be applied. The lability of a complex (the rate at which its ligands are exchanged) is influenced by factors such as the nature of the metal ion (e.g., its size, charge, and d-electron configuration) and the steric and electronic properties of both the entering and leaving ligands.

For first-row transition metals in their +2 oxidation state, water exchange rates, which are often indicative of the rates of other ligand substitutions, generally follow the Irving-Williams series, with Cu(II) being the most labile due to Jahn-Teller distortion, and Ni(II) being relatively less labile. It is expected that tartrate ligand exchange would follow similar trends. The chelation by tartrate, involving the formation of a stable ring structure, generally leads to thermodynamically more stable complexes (the chelate effect) and can result in slower ligand exchange rates compared to monodentate ligands.

NMR spectroscopy is a powerful technique for studying ligand exchange dynamics. cbpbu.ac.in For instance, NMR studies on tartrate-containing Ti(IV) complexes have been used to characterize their structure and binding modes in solution. cbpbu.ac.in Such techniques could, in principle, be applied to the divalent metal complexes of interest to elucidate the specific mechanisms and kinetics of tartrate exchange.

Influence of Tartrate Ions on Electrodeposition Processes

Tartrate ions are frequently employed in electroplating baths, where their ability to form stable complexes with metal ions is crucial for controlling the deposition process and improving the quality of the resulting metallic coatings.

In the electrodeposition of copper-nickel (Cu-Ni) alloys, the presence of complexing agents is often necessary to bring the deposition potentials of the two metals closer together, thereby facilitating co-deposition. A mixed bath containing this compound and sodium citrate (B86180) has been shown to enhance the quality of Cu-Ni alloy coatings produced by electrodeposition.

The co-deposition of nickel and tungsten is an example of induced co-deposition, where tungsten cannot be deposited from an aqueous solution by itself but can be co-deposited with an iron-group metal like nickel. Potassium this compound is used as a complexing agent in these baths to enable this process by forming complexes with the metal ions and modifying their deposition potentials. Amorphous Ni-W-B alloys have also been successfully obtained by electrodeposition from a tartrate bath.

In silver plating from nitrate (B79036) solutions, tartaric acid and its salts can act as growth inhibitors. The addition of tartaric acid can slightly shift the polarization curves towards more electronegative potentials without changing the rate-determining step of the cathodic reaction. By controlling the growth of silver crystals, tartrate helps in obtaining more compact and coherent deposits, preventing the formation of dendritic structures that can occur in its absence. The morphology of the silver deposits is dependent on the concentration of tartaric acid in the electrolyte.

Complexation in Aqueous Systems and Ionic Interactions

The behavior of tartrate complexes in aqueous solutions is critical to understanding their role in various natural and industrial systems. The formation of these complexes is pH-dependent, as the tartrate ligand itself can exist in different protonation states.

The interaction of L-tartrate with alkaline metal ions has been studied, indicating that complex formation occurs. In hyperalkaline solutions (pH > 13), the complexation of calcium with L-tartrate is significant, leading to an increased solubility of calcium tartrate precipitates. This process involves the formation of soluble species resulting from the reaction between calcium tartrate and hydroxide ions.

The chelating activity of tartrate is evident in its ability to dissolve metal salts that are otherwise sparingly soluble. For example, an alkaline solution of tartrate ions can form coordination complexes with copper ions, which allows it to dissolve metallic copper and attack minerals like malachite (basic cupric carbonate). This demonstrates the capacity of tartrate to sequester metal ions in solution, which is a fundamental aspect of its function as a chelating agent.

The ionic interactions in tartrate-containing solutions are also influenced by the presence of other ions. The stability of metal-tartrate complexes can be affected by the ionic strength of the medium. Generally, an increase in ionic strength can lead to a decrease in the stability constants of the complexes.

Interactions with Cellulose (B213188) in Complex Formation

Tartrate ligands are capable of engaging in complex formation with cellulose, a natural polymer rich in hydroxyl groups. In these interactions, cellulose can function as a polymeric ligand system. researchgate.net The complexation behavior is notably utilized in solvent systems designed for the dissolution and modification of cellulose, as well as in applications where cellulose derivatives are used to control the stability of tartrate salts.

Cellulose as a Ligand in Metal-Tartrate Complexes

A significant interaction between tartrate and cellulose occurs in alkaline solutions containing a ferric-sodium tartrate complex (FeTNa). This system serves as an effective solvent for cellulose, enabling its dissolution for subsequent analysis and processing. researchgate.netnih.govnih.gov The dissolution mechanism involves the formation of a soluble complex between the FeTNa and the cellulose polymer. researchgate.netresearchgate.net This property is leveraged in analytical chemistry for determining the molecular weight and degree of polymerization (DP) of cellulose. researchgate.net

Research into the pretreatment of lignocellulosic materials, such as corn residue, with a ferric this compound solvent has shown a marked improvement in the efficiency of enzymatic hydrolysis. Treating lignocellulose with the FeTNa solvent can result in cellulose conversion rates that are two to three times higher than those of untreated material, reaching up to 90% conversion within 24 hours in optimal conditions. nih.gov This enhancement is attributed to the complexation causing structural changes within the cellulose, making it more accessible to enzymes.

Table 1: Effect of Ferric this compound Solvent Pretreatment on Cellulose Conversion Data synthesized from research on the hydrolysis of lignocellulose from corn residue. nih.gov

| Pretreatment Condition | Enzyme Level (IU/g) | Cellulose Conversion (24h) |

| Untreated | 7.71 | ~30% |

| FeTNa Solvent | 3.74 | >60% |

| FeTNa Solvent | 7.71 | ~90% |

| FeTNa Solvent | 10.1 | >95% |

| 1.5N Sodium Hydroxide | 7.71 | 65-85% |

Interactions Involving Cellulose Derivatives

The interaction between cellulose derivatives and tartrate salts provides further insight into the complexation behavior, particularly from an electrostatic perspective. Carboxymethyl cellulose (CMC), an anionic derivative of cellulose, is widely used to prevent the precipitation of tartrate crystals, such as potassium hydrogen tartrate (KHT), in products like wine. winebusiness.comresearchgate.netcelluloseether.com

The mechanism of stabilization is multifaceted. The negatively charged carboxyl groups on the CMC polymer chain interact with the electropositive surfaces of the nascent KHT microcrystals. winebusiness.comresearchgate.net This interaction inhibits further crystal growth and subsequent precipitation. winebusiness.com CMC can also act as a protective colloid, effectively sequestering the tartrate crystals. researchgate.net Furthermore, CMC can complex with free cations (e.g., potassium ions) in the solution, reducing their concentration and thus the potential for tartrate salt formation. researchgate.net

The efficacy of CMC in this role is dependent on its structural characteristics, primarily the degree of substitution (DS), which quantifies the number of substituted hydroxyl groups. A higher DS provides more anionic sites for interaction with cations, enhancing its effectiveness as a stabilizer. researchgate.net

Table 2: Influence of Carboxymethyl Cellulose (CMC) Properties on Tartrate Interaction Based on principles of colloid chemistry and oenological applications. researchgate.net

| CMC Property | Description | Impact on Tartrate Interaction |

| Degree of Substitution (DS) | Average number of carboxyl groups per glucopyranose unit. | Higher DS increases the number of cation anchor sites, enhancing the inhibition of crystal growth. |

| Degree of Polymerization (DP) | Average number of glucose units in the polymer chain (i.e., chain length). | Influences the viscosity and overall colloidal properties of the solution. |

| Surface Charge | CMC is negatively charged at wine pH. | Enables electrostatic interaction with the positive surface of tartrate crystals. |

Spectroscopic and Theoretical Investigations of Sodium Tartrate

Vibrational Spectroscopy for Structural Elucidation (ATR-FTIR, Raman, IR, NIR)

Vibrational spectroscopy, which includes Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman, Infrared (IR), and Near-Infrared (NIR) spectroscopy, is a fundamental tool for determining the molecular structure of sodium tartrate. numberanalytics.com These techniques examine the vibrational modes of molecules, which are specific to their geometry, bonding, and intermolecular forces, providing a unique spectral fingerprint. analyses-surface.com

The analysis of this compound dihydrate (Na₂C₄H₄O₆·2H₂O) in its solid state has been a primary focus of research. In the crystal, tartrate anions are interconnected with water molecules through a complex network of hydrogen bonds. osti.gov This intricate hydrogen-bonding network has a significant impact on the resulting vibrational spectra.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound display characteristic bands that correspond to the vibrations of its specific functional groups. jchps.com The vibrations of the carboxylate group (COO⁻) are especially revealing. The asymmetric stretching vibration (νₐ(COO⁻)) is typically observed in the 1615–1590 cm⁻¹ range, and the symmetric stretching vibration (νₛ(COO⁻)) is found around 1450–1360 cm⁻¹. The difference in wavenumber (Δν) between these two stretches can offer insights into how the carboxylate group coordinates with its environment.

In the high-frequency region of the spectra, the hydroxyl (OH) and C-H stretching vibrations are prominent. The broad nature of the OH stretching band is a clear indicator of the extensive hydrogen bonding within the crystal lattice. osti.gov The fingerprint region, which is below 1500 cm⁻¹, contains the C-C and C-O stretching vibrations, along with various bending and torsional modes that provide additional structural information. jchps.com A comprehensive assignment of these vibrational modes is achieved by integrating experimental data with theoretical calculations, such as those employing Density Functional Theory (DFT). osti.gov For example, research on L-tartaric acid and its salts, including this compound, has used DFT calculations to accurately assign the observed IR and Raman bands, leading to a thorough understanding of their vibrational characteristics. osti.gov

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, which measures the overtones and combination bands of fundamental vibrations, has also been utilized in the study of this compound. helsinki.fi This method is particularly effective for analyzing aqueous solutions and for the non-destructive, real-time monitoring of processes like dehydration and crystallization. helsinki.fi

Table 5.1.1: Key Vibrational Frequencies for this compound Dihydrate

| Vibrational Mode | Approximate IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) |

|---|---|---|

| OH Stretching | 3400–3200 (broad) | 3400–3200 (broad) |

| CH Stretching | 2980, 2940 | 2980, 2940 |

| Asymmetric COO⁻ Stretching | 1610 | 1610 |

| Symmetric COO⁻ Stretching | 1445 | 1445 |

| OH Bending | 1385 | 1385 |

| C-O Stretching | 1115, 1065 | 1115, 1065 |

| C-C Stretching | 915 | 915 |

Note: These values are approximate and may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tartrate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for the structural analysis of tartrates, providing detailed information on the chemical environment of atomic nuclei like ¹H (proton) and ¹³C (carbon-13). researchgate.netconsensus.app

In a solution, the ¹H NMR spectrum of the symmetric tartrate anion is straightforward. chemicalbook.com It typically shows a single signal for the two chemically equivalent methine (CH) protons and another for the two equivalent hydroxyl (OH) protons. chemicalbook.comchemicalbook.com The precise position, or chemical shift, of these signals can be affected by the solvent, pH, and temperature.

Complementary data is provided by ¹³C NMR spectroscopy. The tartrate anion contains two sets of equivalent carbon atoms: the two carboxylate (COO⁻) carbons and the two methine (CH-OH) carbons. This results in the ¹³C NMR spectrum of this compound in solution typically displaying two distinct signals. researchgate.netspectrabase.com

To study this compound in its crystalline solid form, solid-state NMR (ssNMR) is used. osti.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are necessary to acquire high-resolution spectra from solid samples. rsc.org Solid-state NMR can reveal information about the crystallographic arrangement, polymorphism, and the specifics of intermolecular forces like hydrogen bonds. osti.gov

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, especially those utilizing Density Functional Theory (DFT), are a cornerstone of modern tartrate research, offering theoretical models that explain and expand upon experimental results. dntb.gov.uamdpi.com

DFT calculations enable a thorough investigation of the electronic structure and chemical bonding in this compound. core.ac.ukuoa.gr By solving the fundamental equations of DFT, one can determine the molecular orbitals and the distribution of electron density. core.ac.uk This information is critical for understanding the covalent bonds within the tartrate anion and the ionic interactions with sodium cations.

Further analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the atomic charges and characterize hydrogen bonds. researchgate.net For instance, DFT has been applied to study metal-tartrate complexes, clarifying the roles of charge transfer and orbital interactions in their formation and stability. researchgate.net

DFT can be used to model the potential energy surfaces of chemical reactions involving tartrates. helsinki.fi This allows for the prediction of reaction pathways, the identification of unstable transition states, and the calculation of the energy barriers for reactions. For example, DFT calculations can elucidate the mechanisms of tartrate oxidation or its function as a chiral ligand. helsinki.fi The ability to map these energy landscapes provides a powerful predictive tool for understanding the reactivity of tartrate-based systems. helsinki.fi

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a computational method to observe the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound. polimi.it In MD simulations, the trajectories of particles are calculated based on a defined force field that describes the interactions between them. ucl.ac.uk

MD simulations have been effectively used to study this compound in aqueous solutions. ucl.ac.uk These simulations yield detailed information on how the tartrate anion and sodium cations are solvated, including the structure of water molecules in their immediate vicinity. psu.edu MD can also be used to investigate the dynamics of ion pairing and the formation of larger molecular clusters in solution. ucl.ac.uk In other applications, such as biomineralization, MD simulations have been used to explore the interaction between tartrate and mineral surfaces. helsinki.fi

Theoretical Modeling of Dielectric and Piezoelectric Phenomena in Tartrates

Certain tartrate salts, most famously Rochelle salt (sodium potassium tartrate tetrahydrate), are known for their significant ferroelectric and piezoelectric properties. wikipedia.orgroyalsocietypublishing.org this compound dihydrate is piezoelectric, meaning it generates an electric voltage in response to mechanical stress. royalsocietypublishing.org This effect is a direct result of its non-centrosymmetric crystal structure.

Theoretical models are crucial for understanding these electromechanical phenomena. researchgate.net Calculations based on lattice dynamics and ab initio quantum mechanics can compute the piezoelectric tensor of a crystal, linking the macroscopic piezoelectric effect to the microscopic crystal structure and interatomic forces. For ferroelectric tartrates, theoretical models focus on explaining the origin of spontaneous electric polarization and its ability to be switched by an external electric field. These models often analyze the ordering of the hydrogen bond network and the displacement of ions in the crystal lattice. royalsocietypublishing.org Theoretical approaches are also used to investigate the dielectric properties of tartrates, such as their dielectric constant. These models are essential for understanding the fundamental physics of these materials. royalsocietypublishing.org

Analytical Applications of Sodium Tartrate As a Chemical Standard in Research

Standardization in Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a premier method for measuring water content in a vast array of samples. quveon.com The accuracy of this method hinges on the precise standardization of the KF reagent, a process for which sodium tartrate dihydrate is a widely recognized primary standard. merckmillipore.commt.commt.comcarlroth.comcarlroth.com

In volumetric Karl Fischer titration, the concentration of the iodine-containing titrant (its "titer") must be accurately determined to calculate the water content of a sample. quveon.commetrohm.com this compound dihydrate (Na₂C₄H₄O₆·2H₂O) serves as an ideal primary solid water standard for this purpose. fishersci.com It possesses a precise and stoichiometric water content of 15.66% (or 156.6 mg/g). merckmillipore.commt.comcpachem.comtecinstrumental.com This stable and non-hygroscopic nature ensures that it provides a consistent and reliable amount of water for the standardization reaction under normal laboratory conditions. merckmillipore.comresearchgate.net

The use of this compound dihydrate for titer determination is a foundational step before analyzing samples, ensuring the instrument's performance and the concentration of the KF reagents are verified. mt.com The process involves titrating a precisely weighed amount of the this compound dihydrate standard with the Karl Fischer reagent. The volume of titrant consumed is then used to calculate the titer, typically expressed in mg/mL, which represents the milligrams of water that react with one milliliter of the titrant. metrohm.com

Table 1: Properties of this compound Dihydrate as a Karl Fischer Standard

| Property | Value/Description | Source(s) |

| Chemical Formula | C₄H₄Na₂O₆ · 2H₂O | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 230.08 g/mol | fishersci.comsigmaaldrich.comsigmaaldrich.com |

| Theoretical Water Content | 15.66% (± 0.05%) | merckmillipore.commt.comfishersci.comcpachem.com |

| Form | Solid, crystalline powder | fishersci.comsigmaaldrich.com |

| Key Features | Stable, non-hygroscopic | merckmillipore.comresearchgate.net |

| Primary Use | Titer determination for volumetric KF reagents | merckmillipore.commetrohm.com |

For standardizing Karl Fischer reagents, laboratories can choose between solid and liquid water standards. carlroth.com Both have distinct characteristics and applications.

Solid Standards , exemplified by this compound dihydrate, are valued for their high stability and ease of handling. quveon.comresearchgate.net Being crystalline, they can be weighed with high accuracy, minimizing a significant source of error in the standardization process. quveon.com They have a long shelf life and are not susceptible to changes in water content due to humidity. researchgate.net However, a potential drawback is the solubility of this compound dihydrate, which can be poor in certain ethanol-based or specialized Karl Fischer reagents, necessitating frequent solvent exchange. quveon.commetrohm.com

Liquid Standards are typically solutions of a known water concentration in a non-reactive solvent, often packaged in sealed glass ampoules. quveon.comsigmaaldrich.com They offer an alternative when solid standards show poor solubility. quveon.com While convenient, they require careful handling to prevent contamination or changes in water content once the ampoule is opened. metrohm.com

A comparative study tested two different KF solvents for their efficiency in determining water content with both a 1% liquid water standard and the solid this compound dihydrate (15.66% water) standard. mt.com The choice between a solid and liquid standard often depends on the specific sample matrix, the KF reagent composition, and the laboratory's workflow. quveon.commt.com this compound dihydrate remains a preferred choice for many applications due to its high accuracy and reliability as a primary standard. fishersci.com

Role as an Analytical Reference Material (CRM)

This compound dihydrate is widely produced and certified as a Certified Reference Material (CRM) for Karl Fischer titration. mt.comcpachem.comtecinstrumental.comsigmaaldrich.com A CRM is a standard of the highest quality, characterized for its properties with a high degree of certainty and accompanied by a certificate. mt.comsigmaaldrich.com

The production and certification of this compound dihydrate CRMs are conducted under stringent quality management systems, such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). merckmillipore.comtecinstrumental.comsigmaaldrich.com This ensures the material's homogeneity and stability have been thoroughly studied and its certified value for water content is accurate and traceable to the International System of Units (SI), specifically the kilogram. tecinstrumental.com The water content is typically determined by a primary method like loss on drying at 150°C. tecinstrumental.comsigmaaldrich.com

These CRMs are used to:

Standardize volumetric Karl Fischer titrants according to pharmacopeial methods, such as the European Pharmacopoeia (Ph.Eur.) and the United States Pharmacopeia (USP). tecinstrumental.comsigmaaldrich.com

Calibrate and validate Karl Fischer titrators to ensure the accuracy and consistency of water content measurements. researchgate.net

Verify the performance of coupled analytical systems, like a KF titrator connected to a drying oven. mt.com

The certificate of analysis provided with a CRM gives users confidence in the material's quality and provides a certified value for water content, including its associated measurement uncertainty. tecinstrumental.comsigmaaldrich.com Some CRMs are also verified against standards from national metrology institutes, such as the National Institute of Standards and Technology (NIST) SRM 2890. honeywell.com

Application in Biochemical Assays and Reagent Preparation

Beyond its use in water determination, this compound is a critical component in several classic biochemical reagents used for the analysis of carbohydrates.

The DNS method is a common colorimetric assay for the quantitative estimation of reducing sugars. sciencevivid.com The DNS reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound whose color intensity is proportional to the concentration of reducing sugar present. sciencevivid.com

Sodium potassium tartrate (Rochelle salt) is a crucial component added to the DNS reagent. srce.hrmystrica.comresearchgate.net Its primary function is to stabilize the color that develops after the reduction of the 3,5-dinitrosalicylic acid. sciencevivid.comsrce.hr By chelating the copper ions that can be present, it prevents them from precipitating out of solution, ensuring a stable and reproducible colorimetric reading. Furthermore, the addition of the tartrate salt significantly increases the stability and shelf life of the DNS reagent itself. researchgate.net

Table 2: Example Composition of a DNS Reagent

| Component | Example Quantity (for 100 mL) | Function | Source(s) |

| 3,5-dinitrosalicylic acid (DNSA) | 1.0 g | Oxidizing agent, reacts with reducing sugars | mystrica.comresearchgate.net |

| Sodium Potassium Tartrate | 30 g | Stabilizes the final color | srce.hrmystrica.comresearchgate.net |

| Sodium Hydroxide (B78521) (NaOH) | 2.0 g (in 20 mL of 2N solution) | Provides the necessary alkaline conditions | mystrica.comresearchgate.net |

| Water | To make a final volume of 100 mL | Solvent | mystrica.com |

Fehling's test is a well-known qualitative chemical test used to differentiate between reducing and non-reducing sugars and to distinguish between aldehyde and ketone functional groups. byjus.comwikipedia.orggeeksforgeeks.org The test utilizes Fehling's solution, which is always prepared freshly by mixing equal volumes of two separate solutions: Fehling's A and Fehling's B. byjus.comwikipedia.org

Fehling's Solution A is an aqueous solution of copper(II) sulfate (B86663), which provides the Cu²⁺ ions and is deep blue in color. byjus.comgeeksforgeeks.org

Fehling's Solution B is a colorless, alkaline solution containing potassium this compound (Rochelle salt) and sodium hydroxide. byjus.comwikipedia.orgmlsu.ac.in

The role of the tartrate in Fehling's solution B is critical. In the alkaline environment created by the sodium hydroxide, copper(II) ions would normally precipitate as copper(II) hydroxide. The tartrate ions act as a chelating agent, binding to the Cu²⁺ ions to form a stable, soluble deep blue bis(tartrate) complex. byjus.commicrobenotes.com This complex keeps the copper(II) ions in solution, ready to act as a mild oxidizing agent. wikipedia.orgmicrobenotes.com When heated in the presence of a reducing sugar, the Cu²⁺ ions are reduced to Cu⁺ ions, which form a characteristic brick-red precipitate of copper(I) oxide (Cu₂O), indicating a positive test. byjus.commicrobenotes.com

pH Regulation and Buffering Applications in Molecular Biology and Cell Culture

This compound and its related salt, potassium this compound, serve as important components in various buffering systems used in molecular biology and, to a lesser extent, in specific cell culture-related assays. The utility of tartrate buffers is primarily centered around their ability to maintain a stable pH in the acidic to neutral range, which is critical for the function of certain enzymes and for specific biochemical reactions.

In molecular biology, tartrate buffers are frequently employed in enzymatic assays. The stability of pH is crucial as enzyme activity is highly dependent on the concentration of hydrogen ions. For instance, tartrate-sodium tartrate buffer systems are utilized in the determination of manganese peroxidase (MnP) activity, an enzyme involved in lignin (B12514952) degradation. Research has shown that these buffers are effective at maintaining the optimal pH for this enzyme's function, typically around pH 4.5 to 5.0. annexpublishers.com

Another significant application is in the study of acid phosphatases, such as the tartrate-resistant acid phosphatase (TRACP). In this context, this compound is not only a component of the buffer but also acts as a specific inhibitor to distinguish TRACP from other acid phosphatases. Assays for TRACP isoforms 5a and 5b are conducted in buffers containing this compound, often at a pH of 5.5 or 5.8. oup.com For example, a common substrate buffer for TRACP activity measurement contains 100 mM sodium acetate (B1210297) and 50 mM this compound. oup.com

The preparation of tartrate buffers for these applications involves the combination of tartaric acid with its conjugate base, this compound, or the adjustment of a this compound solution with a strong acid or base to achieve the desired pH. The effective buffering range of a buffer is generally considered to be pKa ± 1. libretexts.org Tartaric acid is a diprotic acid with two pKa values, pKa1 = 2.98 and pKa2 = 4.34, making tartrate buffers most effective in the pH ranges of 2.0-4.0 and 3.3-5.3.

Below are tables detailing the preparation of tartrate buffers for specific applications found in research literature.

Table 1: Preparation of Tartrate-Sodium Tartrate Buffer for Manganese Peroxidase Assay

| Component | Concentration | Volume/Amount | Final pH |

| Tartrate-Sodium Tartrate Buffer | 20 mmol L⁻¹ | 0.8 mL | 4.5 |

| MnSO₄ Solution | 2 mmol L⁻¹ | 0.05 mL | |

| Crude Enzyme Solution | - | 0.1 mL | |

| H₂O₂ | 2 mmol L⁻¹ | 0.05 mL | |

| Data sourced from a study on manganese peroxidase determination. annexpublishers.com |

Table 2: Composition of a Tartrate Buffer for Tartrate-Resistant Acid Phosphatase (TRACP) Staining

| Reagent | Concentration | Role | Final pH |

| Sodium Acetate | 100 mM | Primary Buffer Component | 5.5 |

| This compound | 50 mM | Buffer Component & Inhibitor | |

| Naphthol ASBI phosphate | - | Substrate | |

| Hexazotized pararosaniline | - | Coupling Agent | |

| This composition is used for the cytochemical staining of TRACP activity. oup.com |

In the context of general cell culture, the use of this compound as a primary buffering system is less common compared to bicarbonate-based buffers or synthetic buffers like HEPES. culturecollections.org.ukcaptivatebio.comscientificbio.com Cell culture media require stringent pH control, typically between 7.2 and 7.4 for mammalian cells, which is outside the optimal buffering range of tartrate. culturecollections.org.ukcaptivatebio.com However, there are instances of its use in specific contexts. For example, iron tartrate has been used as an iron source in plant tissue culture media, though it is noted to have issues with precipitation. phytotechlab.com

Furthermore, potassium this compound is a key ingredient in the Biuret reagent and the dinitrosalicylic acid (DNS) reagent, both of which are used in common molecular biology quantification assays performed on cell lysates or culture supernatants. rsc.orgnrel.govsigmaaldrich.com The Biuret test quantifies total protein, while the DNS assay measures the concentration of reducing sugars. In these applications, the tartrate salt acts as a stabilizer and chelating agent, preventing the precipitation of copper ions in the alkaline solution, which is essential for the colorimetric reaction. researchgate.net

Table 3: Composition of DNS Reagent for Reducing Sugar Assay

| Component | Amount |

| 3,5-Dinitrosalicylic acid | 10.6 g |

| Sodium hydroxide | 19.8 g |

| Sodium potassium tartrate (Rochelle salts) | 306 g |

| Phenol | 7.6 mL |

| Sodium metabisulfite | 8.3 g |

| Distilled water | to 1416 mL |

| This reagent is used to quantify reducing sugars in biological samples. nrel.gov |

Applications of Sodium Tartrate in Advanced Materials Science and Engineering Research

Precursor for Metal Oxide Nanoparticle Synthesis via Thermal Decomposition

Sodium tartrate, and more broadly tartrate complexes, serve as effective precursors in the synthesis of metal oxide nanoparticles through thermal decomposition. This method is recognized for its simplicity, cost-effectiveness, and ability to produce monodispersed nanoparticles with controlled size and shape. The process generally involves the formation of a metal-tartrate complex, which is then subjected to calcination at elevated temperatures.

The tartrate ligand plays a crucial role in this synthesis. It acts as a chelating agent, forming stable complexes with metal ions in a solution. This chelation helps to achieve a homogeneous distribution of metal cations at a molecular level, which is a critical factor for the subsequent formation of uniform nanoparticles. Upon heating, the organic tartrate component decomposes, leaving behind the desired metal oxide. The decomposition of the tartrate complex is an exothermic process that can influence the final morphology and crystallinity of the nanoparticles.

Research has demonstrated the successful synthesis of various metal oxide nanoparticles using tartrate precursors. For instance, copper (Cu) and cobalt (Co) oxide nanoparticles have been synthesized by the thermal decomposition of their corresponding tartrate complexes. acs.org In these studies, the metal-tartrate complexes are first prepared and characterized, then calcined at temperatures around 500 °C to yield the metal oxide nanoparticles. acs.org The resulting nanoparticles are then analyzed for their structural and morphological properties using techniques like X-ray diffraction (XRD) and electron microscopy. The thermal decomposition method using tartrate precursors is considered a viable pathway to high-quality, monodispersed metal nanoparticles. camachem.com

The characteristics of the final metal oxide nanoparticles, such as particle size and surface area, can be influenced by the molar ratio of this compound to the metal precursor during the synthesis of the initial complex. fengchengroup.com This highlights the tunability of the process, allowing for the tailoring of nanoparticle properties for specific applications.

Table 1: Examples of Metal Oxide Nanoparticles Synthesized via Thermal Decomposition of Tartrate Precursors

| Metal Oxide | Precursor | Calcination Temperature (°C) | Key Findings |

| Copper (II) Oxide (CuO) | Copper(II) tartrate complex | 500 | Formation of nanoparticles confirmed by XRD and electron microscopy. acs.org |

| Cobalt (II,III) Oxide (Co₃O₄) | Cobalt(II) tartrate complex | 500 | Successful synthesis of cobalt oxide nanoparticles. acs.org |

| Aluminum Oxide (Al₂O₃) | Aluminum precursor with this compound | Not specified | Molar ratio of this compound influences particle morphology. fengchengroup.com |

Role in Protein Crystallization for Structural Biology Studies

This compound is a widely utilized reagent in the field of structural biology, specifically for its role in facilitating the crystallization of proteins. Obtaining high-quality protein crystals is a critical and often bottleneck step in determining the three-dimensional structure of proteins using X-ray crystallography. This structural information is paramount for understanding protein function, and for structure-based drug design.

This compound acts as a precipitating agent or a component of the crystallization buffer. It helps to slowly increase the effective concentration of the protein in solution, driving it out of solution in a controlled manner to form a well-ordered crystal lattice rather than an amorphous precipitate. The tartrate ion can also play a role in stabilizing the protein structure and mediating crystal contacts. mendeley.com

One of the key advantages of using this compound is its ability to act as a stabilizing agent for proteins. Thermal shift assays (TSA) have shown that the presence of tartrate can significantly increase the melting temperature of a protein, indicating enhanced stability. mendeley.com This increased stability is often correlated with a higher propensity for crystallization. For example, in studies with the enzyme LpxC from Pseudomonas aeruginosa, a key target for antibiotics, a combination of magnesium chloride and this compound was identified as a novel crystallization condition that led to high-resolution co-crystal structures with inhibitors. mendeley.com

The concentration of this compound is a critical parameter that is often screened to find the optimal conditions for crystallization. Different concentrations can lead to different crystal forms or affect the quality of the crystals. In some cases, this compound is used in combination with other precipitants, such as polyethylene (B3416737) glycol (PEG), to achieve crystallization. lmaleidykla.lt

Table 2: Selected Proteins Crystallized Using this compound

| Protein | Crystallization Conditions | Role of this compound |

| P. aeruginosa LpxC | Magnesium chloride and this compound | Stabilizing agent, part of a novel crystallization condition. mendeley.com |

| Interleukin-1 receptor-associated kinase 4 (IRAK4) | ~20% PEG 3500, this compound as an additive | Additive that helped identify a new orthorhombic crystal form. ceramic-glazes.comopenrepository.com |

| Thaumatin | 0.3-0.4 M sodium/potassium tartrate | Precipitating agent, led to crystal formation. wikipedia.org |

Development of Sensors and Actuators Utilizing Piezoelectric Properties of Related Tartrates

While this compound itself is not the primary material demonstrating strong piezoelectricity, its close relative, potassium this compound tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is one of the first materials in which piezoelectricity was discovered. cdhfinechemical.comgoogle.com The piezoelectric effect is the ability of certain materials to generate an electric charge in response to applied mechanical stress, and conversely, to deform mechanically when an electric field is applied. This property makes such materials valuable for applications in sensors and actuators.

Rochelle salt exhibits a very high piezoelectric coefficient, which led to its extensive use in early electronic devices such as microphones, phonograph pickups, and earpieces. cdhfinechemical.com When subjected to sound waves (mechanical stress), a Rochelle salt crystal generates a voltage, which can be amplified. Conversely, applying a voltage to the crystal causes it to change shape, which can be used to produce sound.

The development of modern sensors and actuators often involves composite materials where a piezoelectric component is embedded within a polymer matrix. Research has been conducted on enhancing the piezoelectric properties of polymers like poly(vinylidene fluoride) (PVDF) by incorporating ceramic particles such as barium zirconate titanate (BZT), which can be prepared using a tartrate precursor method. nih.gov

The fundamental principles demonstrated by Rochelle salt have paved the way for the development of a wide range of piezoelectric sensors and actuators using various materials. These devices are integral to numerous technologies, from medical ultrasound transducers to inkjet printers and automotive sensors. The study of tartrate crystals was foundational to the understanding and application of piezoelectricity in materials science and engineering.

Influence on Material Surface Morphology and Film Formation in Electrodeposition

This compound is frequently employed as a complexing agent in electrolytic baths for the electrodeposition of metals and alloys. Its primary role is to form stable complexes with metal ions in the solution. This complexation influences several aspects of the electrodeposition process, including the deposition potential, current efficiency, and most notably, the surface morphology and quality of the resulting thin films and coatings.

By chelating metal ions, this compound can control the rate of their reduction at the cathode. This controlled deposition process often leads to the formation of more uniform, compact, and finer-grained deposits. The presence of tartrate in the electrolyte can prevent the rapid, uncontrolled growth of metal crystals, which can result in rough or dendritic surfaces.

For example, in the electrodeposition of Cu-Co alloys from an alkaline bath, this compound is used as a ligand. cdhfinechemical.com The applied current density and the presence of the tartrate complex significantly affect the chemical composition and morphology of the alloy coatings. cdhfinechemical.com Similarly, in the electrodeposition of Cu-Ni layers, the addition of tartrate to the bath has been shown to alter the surface morphology from a porous appearance to a more nodular or cauliflower-like structure. nationalchemicalind.com

In the preparation of nickel sulfide (B99878) (NiS) thin films, this compound acts as a complexing agent, and its presence is crucial for obtaining polycrystalline films with specific morphologies. google.com Studies on the electrodeposition of polypyrrole films on aluminum have also utilized tartrate-containing aqueous solutions, where the tartrate influences the formation of the underlying aluminum oxide layer, which in turn affects the growth of the polymer film. nih.gov

Furthermore, in the chemical bath deposition of iron sulfide-oxide (FeSₓOᵧ) films, the concentration of this compound has been found to influence the resulting film properties. An increase in this compound concentration can lead to a reduction in certain crystalline peaks and a decrease in the number of grains, demonstrating its direct impact on film morphology. americanelements.com

Table 3: Effect of this compound on Electrodeposited Film Morphology

| Deposited Material | Role of this compound | Observed Influence on Morphology |

| Cu-Co Alloys | Complexing agent | Affects chemical composition and grain size. cdhfinechemical.com |

| Cu-Ni Layers | Complexing agent | Changes morphology from porous to nodular/cauliflower-like. nationalchemicalind.com |

| Nickel Sulfide (NiS) | Complexing agent | Enables the formation of polycrystalline thin films. google.com |

| Polypyrrole on Aluminum | Electrolyte component | Influences the underlying oxide layer and polymer growth. nih.gov |

| Iron Sulfide-Oxide (FeSₓOᵧ) | Complexing agent | Affects crystallinity and grain number. americanelements.com |

Applications in Advanced Ceramics and Glass Manufacturing